Salicylhydroxamic acid
Overview
Description
It appears as a brownish crystalline powder and has a melting point of 175 to 178°C . This compound is known for its potent and irreversible inhibition of the urease enzyme in various bacteria and plants, making it useful in treating urinary tract infections . Additionally, salicylhydroxamic acid is a trypanocidal agent and a common ligand in the synthesis of metallacrowns .
Mechanism of Action
- Urease is responsible for hydrolyzing urea into ammonia and carbon dioxide. By inhibiting urease, SHA disrupts bacterial metabolism through competitive inhibition .
- As a result, urea hydrolysis is blocked, leading to reduced ammonia production and impaired bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Salicylhydroxamic acid plays a crucial role in biochemical reactions by acting as an enzyme inhibitor. It is a potent and irreversible inhibitor of the urease enzyme in various bacteria and plants. The molecule is structurally similar to urea but is not hydrolyzable by urease, which allows it to disrupt the bacteria’s metabolism through competitive inhibition . Additionally, this compound interacts with the alternative oxidase enzyme in the mitochondrial electron transport chain system of plants, fungi, and some protists, blocking the flow of electrons through this pathway . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the operation of the cytochrome pathway without the interference of the alternative oxidase activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it acts as an inhibitor of the alternative oxidase enzyme, leading to a decrease in ATP production by oxidative phosphorylation . This inhibition results in the accumulation of reactive oxygen species (ROS) and affects cell signaling pathways and gene expression. In bacteria, this compound disrupts the metabolism by inhibiting urease, leading to a reduction in the bacteria’s ability to hydrolyze urea . This disruption affects cellular metabolism and can lead to cell death. Additionally, this compound has been shown to enhance the NADH-oxidase activity in mitochondria and chloroplasts, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea and disrupting the bacteria’s metabolism . In the mitochondrial electron transport chain, this compound inhibits the alternative oxidase enzyme, blocking the flow of electrons and reducing ATP production . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the cytochrome pathway’s operation without the interference of the alternative oxidase activity. Additionally, this compound has been shown to affect gene expression by altering the redox state of cells and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can significantly inhibit mycelial growth, conidial germination, and enzyme activity in various fungi . These effects are observed over different time periods, indicating that the compound’s inhibitory effects can persist over time. Additionally, the degradation of this compound in laboratory settings can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can significantly inhibit the growth and enzyme activity of various pathogens at specific concentrations . At higher doses, the compound can exhibit toxic effects, leading to adverse reactions in animal models. For example, this compound has been shown to cause growth arrest in certain fungal species at high concentrations . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the inhibition of the alternative oxidase enzyme in the mitochondrial electron transport chain . This inhibition affects the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . Additionally, this compound can influence the metabolic flux and metabolite levels in cells by disrupting the normal operation of metabolic pathways. The compound’s interaction with urease also affects the urea hydrolysis pathway in bacteria, leading to a disruption in nitrogen metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. In plants, this compound is transported to the mitochondria, where it inhibits the alternative oxidase enzyme . This localization is crucial for its inhibitory effects on the mitochondrial electron transport chain. Additionally, the compound’s distribution within cells can affect its accumulation and localization, influencing its overall biochemical effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits the alternative oxidase enzyme and affects the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Additionally, the compound’s localization in the mitochondria allows it to influence the redox state of the cell and affect cellular signaling pathways .
Preparation Methods
Salicylhydroxamic acid can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. Industrial production methods may involve the use of phase transfer catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Salicylhydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as iron (III), copper (II), nickel (II), and zinc (II) . These reactions often involve the use of common reagents such as metal salts and occur under conditions that favor complex formation. The major products formed from these reactions are metal-salicylhydroxamate complexes, which have been characterized using techniques like infrared spectroscopy and UV-Vis spectroscopy .
Scientific Research Applications
Salicylhydroxamic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand to synthesize metallacrowns and other metal complexes . In biology, it serves as an inhibitor of the alternative oxidase enzyme in the mitochondrial electron transport chain of plants, fungi, and protists . This inhibition allows researchers to study the cytochrome pathway without interference from the alternative oxidase pathway. In medicine, this compound is used to treat urinary tract infections and as a trypanocidal agent . Additionally, it is employed in the flotation process for the selective collection of tungsten and molybdenum ores .
Comparison with Similar Compounds
Salicylhydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and benzohydroxamic acid . it is unique in its ability to inhibit the alternative oxidase enzyme and its use as a ligand in the synthesis of metallacrowns . Other similar compounds include acetohydroxamic acid, which is also used as a urease inhibitor, and benzohydroxamic acid, which is used in flotation processes .
Properties
IUPAC Name |
N,2-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBROZNQEVUILML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075365 | |
Record name | Salicylhydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Salicylhydroxamic acid | |
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CAS No. |
89-73-6 | |
Record name | Salicylhydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |
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Record name | Salicylhydroxamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03819 | |
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Record name | Salicylhydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |
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Record name | Salicylhydroxamic acid | |
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Record name | Salicylhydroxamic acid | |
Source | EPA DSSTox | |
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Record name | Salicylohydroxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |
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Record name | SALICYLHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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